Fluorescein-maleimide

Protein labeling Thiol-reactive probes Conjugation efficiency

Standard thiol-labeling probes often suffer from slow kinetics or off-target reactivity, compromising labeling stoichiometry in cysteine-rich targets. Fluorescein 5-maleimide (5-FM) solves this with: • **1,000x faster** reaction with thiols than iodoacetamide at pH 7.0 • **≥65% coupling efficiency** in proteins - ideal for FRET/FP assays • **≥2x brighter** than CMFDA, enabling 25x shorter exposures for HCS • Single isomer, ε=80,000 M⁻¹cm⁻¹, QY 0.79-0.95. pKa ~6.4 (note pH dependence).

Molecular Formula C24H13NO7
Molecular Weight 427.4 g/mol
CAS No. 75350-46-8
Cat. No. B015326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-maleimide
CAS75350-46-8
Synonyms1-(3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-1H-pyrrole-2,5-dione; 
Molecular FormulaC24H13NO7
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
InChIInChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H
InChIKeyAYDAHOIUHVUJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%An orange to brown solid

Fluorescein 5-maleimide for Thiol-Specific Labeling


Fluorescein 5-maleimide (5-FM, N-(5-fluoresceinyl)maleimide) is a thiol-reactive xanthene dye derivative with a maleimide functional group for covalent attachment to sulfhydryl-containing biomolecules [1]. It exhibits excitation and emission maxima at approximately 494 nm and 519 nm, respectively, with a reported extinction coefficient of 80,000 cm⁻¹M⁻¹ and a quantum yield ranging from 0.79 to 0.95 . The compound is a single isomer with the reactive maleimide moiety positioned at the 5-position of the fluorescein core, and it is widely employed for site-specific labeling of cysteine residues in proteins, peptides, and thiol-modified oligonucleotides [1].

Why Generic Substitution Fails


Substitution of Fluorescein 5-maleimide with alternative thiol-reactive dyes or fluorescein derivatives introduces quantifiable differences in reaction efficiency, specificity, and fluorescence output that directly impact experimental outcomes. Compared to iodoacetamide-based probes, the maleimide moiety in 5-FM reacts with thiols at a rate approximately 1,000-fold higher at physiological pH, while demonstrating negligible reactivity with competing nucleophiles such as histidine and methionine [1]. Relative to pH-sensitive fluorescein derivatives, 5-FM exhibits a pKa of ~6.4, resulting in suboptimal fluorescence intensity below pH 7.0, a limitation that must be accounted for in acidic cellular compartments . These property distinctions preclude generic interchangeability and necessitate compound-specific validation for reproducible, high-sensitivity detection.

Fluorescein 5-maleimide Differentiation Evidence


Coupling Efficiency vs. Iodoacetamide Probes

In a direct comparative study, labeling skeletal muscle α-actinin with Fluorescein 5-maleimide (5-FM) resulted in a coupling efficiency of 65%, whereas the analogous iodoacetamide derivative (5-iodoacetamidofluorescein) exhibited a substantially lower efficiency under identical stoichiometric conditions [1]. The maleimide reaction was also described as 'much more rapid' than the iodoacetamide reaction [1].

Protein labeling Thiol-reactive probes Conjugation efficiency

Fixed Cell Staining Intensity vs. CMFDA

Formaldehyde-fixed rat aortic smooth muscle cells stained with Fluorescein 5-maleimide exhibited an average fluorescence intensity at least twofold greater than cells stained with 5-chloromethylfluorescein diacetate (CMFDA, CellTracker Green) [1]. Notably, this superior intensity was achieved even when cells stained with 5-FM were imaged using a 25-fold shorter exposure time compared to CMFDA-stained cells [1].

Fixed cell staining Automated microscopy Morphological analysis

pH-Selective Thiol Reactivity Advantage

Under physiological conditions, the maleimide group in Fluorescein 5-maleimide reacts selectively with thiols at a rate approximately 1,000 times faster than with amines, and unlike iodoacetamides, it exhibits negligible reactivity with histidine and methionine residues [1]. This class-level advantage of maleimide chemistry over iodoacetamide-based probes is well-established in bioconjugation literature.

Thiol-specific labeling Bioconjugation Cross-reactivity

Brightness Comparison with Alternative Fluorophores

Fluorescein 5-maleimide exhibits an extinction coefficient of 80,000 cm⁻¹M⁻¹ and a quantum yield ranging from 0.79 to 0.95 . In comparison, HiLyte™ Fluor 488 C2 maleimide, a commercially available alternative, has a reported extinction coefficient of 70,000 cm⁻¹M⁻¹ and a quantum yield of 0.91 . While HiLyte™ 488 demonstrates superior pH insensitivity (pH 4-10 vs. 5-FM's pH-dependent fluorescence above pKa ~6.4), 5-FM offers a higher extinction coefficient, resulting in greater molar brightness.

Fluorescence brightness Spectral properties Detection sensitivity

Labeling Efficiency Across Cysteine Mutants

In a systematic analysis of 5-FM labeling across eight distinct cysteine mutants of the Escherichia coli ClC-ec1 chloride/proton antiporter, labeling extents of 79.1% to 100% were achieved, with six out of eight positions demonstrating complete (100%) labeling [1]. The position E294C showed 79.1% labeling, while all other positions (E308C, H350C, S364C, L378C, V396C, A399C, R449C) exhibited near-complete or complete labeling [1].

Site-specific labeling Cysteine scanning SCAM

Optimal Applications of Fluorescein 5-maleimide


High-Efficiency Quantitative Protein Labeling

For applications requiring high and consistent labeling stoichiometry, such as quantitative FRET or fluorescence polarization assays, Fluorescein 5-maleimide is preferred over iodoacetamide derivatives due to its 65% coupling efficiency under standard conditions [1]. The maleimide chemistry ensures rapid and complete conjugation to accessible cysteine residues, minimizing unlabeled protein fractions that can confound quantitative measurements.

Automated High-Content Screening

In automated microscopy workflows where rapid image acquisition is essential, 5-FM provides at least twofold higher fluorescence intensity than CMFDA, enabling 25-fold shorter exposure times [2]. This combination of high brightness and fast acquisition makes 5-FM an optimal choice for high-content screening platforms processing large sample cohorts.

Site-Directed Cysteine Labeling

When precise, site-specific labeling of engineered cysteine residues is required, Fluorescein 5-maleimide offers superior chemoselectivity over iodoacetamide probes, reacting approximately 1,000-fold faster with thiols while exhibiting no cross-reactivity with histidine or methionine under physiological conditions [3]. This specificity is critical for cysteine-scanning accessibility mapping and site-directed fluorescence labeling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorescein-maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.